Kakuol

Description

from Asarum forbesii Maxim.; structure given in first source

Structure

3D Structure

Propriétés

IUPAC Name |

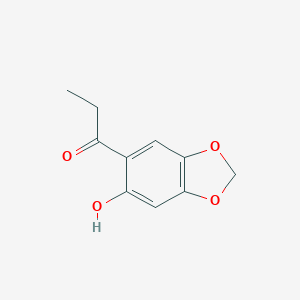

1-(6-hydroxy-1,3-benzodioxol-5-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-2-7(11)6-3-9-10(4-8(6)12)14-5-13-9/h3-4,12H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLMHZXMVHNZOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1O)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171850 | |

| Record name | Kakoul | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18607-90-4 | |

| Record name | Kakuol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18607-90-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kakoul | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018607904 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kakoul | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171850 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of Kakuol?

An In-depth Technical Guide to the Chemical Structure of Kakuol

Introduction

This compound is a natural product classified as a member of the benzodioxoles.[1][2] It is a propiophenone derivative, specifically 2-hydroxy-4,5-methylenedioxypropiophenone, which has been isolated from plant sources such as the rhizomes of Asarum sieboldii (Miq) Maek.[3] This compound has garnered interest in the scientific community for its biological activities, including antifungal and hepatoprotective effects.[3][4] Recent studies have elucidated its role in modulating specific signaling pathways, making it a molecule of interest for drug development professionals.[4] This guide provides a comprehensive overview of the chemical structure of this compound, including its physicochemical properties, spectroscopic data, and relevant experimental protocols.

Chemical Structure and Physicochemical Properties

The chemical identity and fundamental properties of this compound are summarized below. The structure is characterized by a propiophenone core with hydroxyl and methylenedioxy functional groups attached to the benzene ring.

| Identifier | Value | Source |

| IUPAC Name | 1-(6-hydroxy-1,3-benzodioxol-5-yl)propan-1-one | [1] |

| CAS Number | 18607-90-4 | [1][2] |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2][5][6][7] |

| Canonical SMILES | CCC(=O)C1=CC2=C(C=C1O)OCO2 | [1] |

| InChIKey | SLLMHZXMVHNZOR-UHFFFAOYSA-N | [1] |

A summary of the key computed physicochemical properties of this compound is presented in the following table.

| Property | Value | Unit |

| Molecular Weight | 194.18 | g/mol [1][2] |

| Monoisotopic Mass | 194.05790880 | Da[1][2] |

| XLogP3 | 2.1 | [1][2] |

| Hydrogen Bond Donor Count | 1 | [2] |

| Hydrogen Bond Acceptor Count | 4 | [2] |

| Rotatable Bond Count | 2 | [2] |

| Topological Polar Surface Area | 55.8 | Ų[1][2] |

| Complexity | 228 | [1][2] |

| Melting Point | 110 | °C[2] |

| Boiling Point | 352.3 | °C at 760 mmHg[2] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques. The key data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are pivotal for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| This compound Oxime Derivative | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) |

| Aromatic OH | 11.92 (s) | - |

| N-OH | 11.29 (s) | - |

| Aromatic H | 7.04 (s) | 162.2, 154.5, 148.5, 140.3, 109.7, 106.2 |

| Aromatic H | 6.51 (s) | 98.4 |

| OCH₂O | 5.98 (s) | 101.3 |

| CH₂ | 2.76 (q) | 17.9 |

| CH₃ | 1.07 (t) | 11.1 |

Data is for this compound oxime as reported in the literature.[8]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition of this compound.

| Technique | Parameter | Value | Source |

| High-Resolution EI-MS | [M+H]⁺ (for this compound oxime) | 209.1986 (calculated for C₁₀H₁₁NO₄, 209.0688) | [8] |

| GC-MS | NIST Number | 241689 | [1] |

| Key m/z fragments | 194, 165, 107 | [1] |

Experimental Protocols

The following sections detail the methodologies for the isolation of this compound from natural sources and its chemical synthesis.

Isolation from Asarum sieboldii Rhizomes

This compound has been successfully isolated from the rhizomes of Asarum sieboldii. The general procedure is as follows:

-

Extraction: The dried rhizomes of Asarum sieboldii are subjected to extraction with methanol.[3]

-

Purification: The crude methanol extract undergoes further purification steps. While the specific details of the chromatographic separation are not provided in the abstract, such processes typically involve column chromatography over silica gel or other stationary phases, eluting with a gradient of organic solvents to isolate the compound of interest.[3]

-

Structure Confirmation: The identity of the isolated compound as this compound is confirmed using high-resolution mass spectrometry, NMR, and UV spectral data.[3]

Chemical Synthesis via Friedel-Crafts Acylation

This compound and its analogues can be synthesized through the Friedel-Crafts acylation reaction.[8][9] A general procedure is outlined below:

-

Reaction Setup: To a three-necked flask equipped with a condenser, addition funnel, and an HCl trap under a nitrogen atmosphere, anhydrous aluminum chloride (AlCl₃, 1.5 mmol) and dry dichloromethane (CH₂Cl₂, 5 ml) are added.[8]

-

Acyl Chloride Addition: The flask is cooled in an ice bath, and a solution of the corresponding acyl chloride (in this case, propanoyl chloride, 1.2 mmol) in CH₂Cl₂ (5 ml) is added slowly.[8]

-

Phenol Addition: A solution of sesamol (1 mmol) in CH₂Cl₂ is added dropwise.[8]

-

Reaction and Workup: The ice bath is removed, and the mixture is refluxed for 2 hours. After cooling, the reaction mixture is poured into a beaker containing ice and concentrated HCl and stirred for 30 minutes.[8]

-

Extraction and Purification: The organic layer is extracted with ethyl acetate, washed with saturated sodium bicarbonate and brine, dried over sodium sulfate, and concentrated under vacuum. The crude product is then purified by silica gel column chromatography.[8]

Signaling Pathway Involvement

Recent research has identified this compound as a modulator of the HSP90AA1/CDK2/mTOR signaling pathway , through which it exerts a hepatoprotective effect against drug-induced liver injury.[4] this compound was found to down-regulate the expression of HSP90AA1, HRAS, and MMP1, while up-regulating the protein expression of CDK2 and mTOR.[4]

Experimental Workflow: Synthesis and Antifungal Screening

The discovery and development of this compound derivatives as potential antifungal agents follow a structured experimental workflow. This typically involves chemical synthesis followed by a systematic biological evaluation.

References

- 1. This compound | C10H10O4 | CID 596894 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. Isolation and antifungal activity of this compound, a propiophenone derivative from Asarum sieboldii rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound and asarinin protecting liver injury via HSP90AA1/CDK2/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 6. This compound - Lifeasible [lifeasible.com]

- 7. chembk.com [chembk.com]

- 8. scispace.com [scispace.com]

- 9. Natural products as sources of new fungicides (I): synthesis and antifungal activity of this compound derivatives against phytopathogenic fungi | Mongolian Journal of Chemistry [mongoliajol.info]

Kakuol: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Kakuol, a natural compound with significant biological activities. It covers its physicochemical properties, antifungal and enzyme-inhibitory activities, and detailed experimental protocols for its study.

Physicochemical and Biological Properties

This compound is a propiophenone derivative isolated from the rhizomes of Asarum sieboldii Miq. It is classified as a member of the benzodioxoles.

Table 1: Physicochemical and Biological Data for this compound

| Property | Value | Citations |

| CAS Number | 18607-90-4 | [1][2][3][4] |

| Molecular Formula | C₁₀H₁₀O₄ | [1][2][3] |

| Molecular Weight | 194.18 g/mol | [1][2][3] |

| Source | Rhizomes of Asarum sieboldii Miq. | [1] |

| Purity | Commercially available at ≥ 98% | |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone. | |

| Antifungal Activity | Minimum Inhibitory Concentration (MIC): | |

| Colletotrichum orbiculare | 10 µg/mL | |

| Botrytis cinerea | 50 µg/mL | |

| Cladosporium cucumerinum | 30 µg/mL | |

| Mechanism of Action | Inhibition of human Topoisomerase I |

Mechanism of Action: Topoisomerase I Inhibition

This compound has been identified as an inhibitor of human Topoisomerase I (Top1), a critical enzyme involved in DNA replication, transcription, and recombination by relaxing DNA supercoils. The inhibitory action of this compound targets the cleavage step of the Top1 catalytic cycle, preventing the enzyme from nicking the DNA strand. This leads to a halt in DNA relaxation and subsequent cellular processes.

Experimental Protocols

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi, based on established methodologies.

1. Inoculum Preparation:

- Culture the desired filamentous fungus on an appropriate agar medium (e.g., Potato Dextrose Agar) at a suitable temperature until sporulation is observed.

- Harvest spores by flooding the agar surface with sterile saline containing a wetting agent (e.g., 0.05% Tween 80).

- Adjust the spore suspension to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ spores/mL in RPMI 1640 medium.

2. Microplate Preparation:

- Prepare a stock solution of this compound in DMSO.

- Perform serial two-fold dilutions of this compound in a 96-well microtiter plate using RPMI 1640 medium to achieve the desired final concentrations.

- Include a positive control (a known antifungal agent) and a negative control (medium with DMSO, no this compound).

3. Inoculation and Incubation:

- Inoculate each well with the prepared fungal spore suspension.

- Incubate the plates at 35°C for 48-72 hours.

4. MIC Determination:

- Visually or spectrophotometrically determine the lowest concentration of this compound that causes complete inhibition of fungal growth compared to the control. This concentration is the MIC.

Human Topoisomerase I DNA Relaxation Assay

This assay is used to confirm the inhibitory effect of this compound on the enzymatic activity of human Topoisomerase I.

1. Reaction Mixture Preparation:

- Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 200 mM NaCl, 0.25 mM EDTA, 5% v/v glycerol).

- In separate tubes, combine the reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of this compound (dissolved in DMSO). Include a no-drug control.

2. Enzyme Reaction:

- Add human Topoisomerase I enzyme to each reaction tube.

- Incubate the reaction mixture at 37°C for 30 minutes.

3. Reaction Termination:

- Stop the reaction by adding a stop solution containing SDS and a proteinase (e.g., Proteinase K).

4. Gel Electrophoresis:

- Load the reaction products onto a 1% agarose gel.

- Perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

- Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.

5. Analysis:

- Inhibition of Topoisomerase I activity is indicated by the persistence of the supercoiled DNA band and a decrease in the relaxed DNA band in the presence of this compound.

Experimental and Logical Workflows

The following diagrams illustrate the workflow for screening the antifungal activity of this compound and the logical relationship of its potential applications.

References

Kakuol's Enigmatic Antifungal Action: A Technical Guide to a Putative Mechanism

For Immediate Release

Yangling, Shaanxi – November 7, 2025 – While the precise molecular mechanism of action for kakuol, a natural propiophenone derived from Asarum sieboldii, remains a subject of ongoing scientific inquiry, its potential as an antifungal agent is increasingly recognized. This technical guide synthesizes the current understanding of this compound's bioactivity, delves into structure-activity relationships, and proposes potential mechanisms of action to guide future research and drug development.

Documented Antifungal Efficacy of this compound

This compound has demonstrated notable in vitro and in vivo activity against a range of phytopathogenic fungi. Its efficacy, however, is species-dependent, with some fungi exhibiting greater sensitivity than others. The following table summarizes the available quantitative data on the antifungal activity of this compound.

| Fungal Species | Measurement | Value (µg/mL) | Reference |

| Colletotrichum orbiculare | MIC | 10 | [1] |

| Botrytis cinerea | MIC | 50 | [1] |

| Cladosporium cucumerinum | MIC | 30 | [1] |

MIC: Minimum Inhibitory Concentration

Structure-Activity Relationship: Fine-Tuning Antifungal Potency

Research into this compound derivatives has provided valuable insights into the structural features crucial for its antifungal properties. Modifications to the this compound scaffold have been shown to significantly enhance its bioactivity, suggesting a specific interaction with a fungal target. Key findings from structure-activity relationship (SAR) studies include:

-

The Carbonyl Group: The propiophenone carbonyl group is a critical feature. The introduction of a carbon-carbon double bond conjugated to this carbonyl group has been shown to be beneficial for antifungal activity.

-

Side Chain Modifications: Alterations to the alkyl side chain can modulate the compound's potency and spectrum of activity.

-

Hydroxyl and Ether Groups: The phenolic hydroxyl and the methylenedioxy ether groups also play a role in the molecule's overall effectiveness, with some derivatives showing increased activity upon modification.[2]

Hypothesized Mechanisms of Action

While the definitive molecular target of this compound is yet to be identified, its chemical structure and the observed effects of its derivatives on fungi allow for the formulation of several plausible mechanisms of action. These hypotheses are grounded in the fundamental principles of fungal biology and provide a roadmap for future investigation.

Disruption of Fungal Cell Wall Integrity

The fungal cell wall is a dynamic and essential structure, primarily composed of chitin and β-glucans, that protects the cell from osmotic stress and is crucial for growth and morphogenesis. This compound may exert its antifungal effect by interfering with the synthesis or structural integrity of this barrier.

Proposed Signaling Pathway for Cell Wall Integrity Stress Response

Caption: this compound may induce cell wall stress, activating the PKC signaling pathway.

Compromising the Fungal Cell Membrane

The fungal cell membrane, rich in ergosterol, is another potential target. This compound could disrupt the membrane's integrity, leading to increased permeability and the leakage of essential intracellular components, ultimately resulting in cell death.

Induction of Apoptosis-Like Cell Death

Programmed cell death, or apoptosis, is a conserved mechanism in fungi that can be triggered by various cellular stresses. This compound may act as a stressor that initiates an apoptotic cascade, characterized by DNA fragmentation and the activation of specific enzymes like caspases.

Hypothesized this compound-Induced Apoptotic Pathway

Caption: this compound-induced stress may trigger a mitochondrial-mediated apoptotic cascade.

Experimental Protocols for Mechanism Elucidation

To investigate the hypothesized mechanisms of action, the following experimental protocols are proposed for researchers in the field.

Mycelial Growth Inhibition Assay

This assay is fundamental for determining the minimum inhibitory concentration (MIC) and the half-maximal effective concentration (EC50) of this compound against various fungal species.

Methodology:

-

Prepare potato dextrose agar (PDA) plates amended with serial dilutions of this compound dissolved in a suitable solvent (e.g., DMSO).

-

Inoculate the center of each plate with a mycelial plug (5 mm diameter) from a fresh fungal culture.

-

Incubate the plates at the optimal growth temperature for the specific fungus.

-

Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.

-

Calculate the percentage of growth inhibition relative to the control.

Workflow for Mycelial Growth Inhibition Assay

Caption: A streamlined workflow for assessing the antifungal activity of this compound.

Cell Wall Integrity Assay: Calcofluor White Staining

Calcofluor white is a fluorescent dye that binds to chitin in the fungal cell wall. Disruption of the cell wall can lead to abnormal staining patterns.

Methodology:

-

Grow fungal hyphae in liquid media supplemented with a sub-lethal concentration of this compound.

-

Harvest the hyphae and wash with phosphate-buffered saline (PBS).

-

Incubate the hyphae with a solution of Calcofluor White stain and 10% potassium hydroxide for 1-5 minutes.[1][3]

-

Wash the hyphae to remove excess stain.

-

Observe the stained hyphae under a fluorescence microscope. Look for abnormal fluorescence patterns, such as patchy staining or cell swelling, compared to untreated controls.

Membrane Permeability Assay: Propidium Iodide Uptake

Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells or cells with compromised membrane integrity.

Methodology:

-

Treat a suspension of fungal spores or protoplasts with varying concentrations of this compound.

-

Add propidium iodide to the cell suspension to a final concentration of 1-5 µg/mL.[4][5]

-

Incubate for 5-15 minutes in the dark.

-

Analyze the cell population using flow cytometry or fluorescence microscopy.

-

An increase in the percentage of PI-positive cells indicates membrane damage.

Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Methodology:

-

Treat fungal cells with this compound for a specified period.

-

Fix and permeabilize the cells according to a standard protocol.[6]

-

Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.

-

Wash the cells to remove unincorporated nucleotides.

-

Analyze the cells by fluorescence microscopy or flow cytometry to detect the fluorescent signal in apoptotic cells.[7]

Signaling Pathway Analysis: Western Blotting for Phosphorylated Kinases

To investigate the effect of this compound on cell signaling pathways, the phosphorylation status of key protein kinases (e.g., MAP kinases in the cell wall integrity pathway) can be assessed by Western blotting.

Methodology:

-

Treat fungal mycelia with this compound for various time points.

-

Rapidly harvest the mycelia and extract total proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

-

Compare the levels of phosphorylated kinase to a total protein control to determine the effect of this compound on pathway activation.[8]

Future Directions

The study of this compound's antifungal mechanism of action is a promising area of research. The proposed hypotheses and experimental protocols provide a framework for elucidating its molecular target and cellular effects. A deeper understanding of how this compound functions will be instrumental in the development of new and effective antifungal agents to combat the growing threat of fungal diseases in agriculture and medicine.

References

- 1. static.igem.org [static.igem.org]

- 2. Design, synthesis and antifungal activity of amide and imine derivatives containing a this compound moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. microbenotes.com [microbenotes.com]

- 4. Time-resolved, single-cell analysis of induced and programmed cell death via non-invasive propidium iodide and counterstain perfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. content.abcam.com [content.abcam.com]

- 7. sileks.com [sileks.com]

- 8. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 2-Hydroxy-4,5-methylenedioxypropiophenone: A Research and Development Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the current scientific landscape of 2-hydroxy-4,5-methylenedioxypropiophenone, a molecule of interest at the intersection of natural product chemistry and synthetic drug development. Despite its structural similarity to compounds with known biological activities, a comprehensive review of existing literature reveals a significant gap in the understanding of its pharmacological profile. This document serves as a forward-looking whitepaper, postulating potential biological activities based on the analysis of structurally related compounds and proposing a structured research framework to elucidate its therapeutic potential. We will explore potential antimicrobial, anti-inflammatory, and anticancer activities, providing detailed hypothetical experimental protocols and data presentation formats to guide future research endeavors.

Introduction

2-Hydroxy-4,5-methylenedioxypropiophenone possesses a unique chemical architecture, combining a 2-hydroxypropiophenone core with a methylenedioxy bridge. The 2-hydroxyacetophenone moiety is a known pharmacophore found in a variety of biologically active natural and synthetic compounds, contributing to activities ranging from antimicrobial to anti-inflammatory and anticancer effects. The methylenedioxy group, famously present in numerous natural products like safrole and its derivatives, can significantly modulate a molecule's metabolic stability and biological interactions.

The convergence of these two structural features in 2-hydroxy-4,5-methylenedioxypropiophenone suggests a high probability of discovering novel biological activities. This guide will, therefore, focus on a systematic approach to investigating these possibilities.

Analysis of Structurally Related Compounds and Postulated Activities

Given the absence of direct studies on 2-hydroxy-4,5-methylenedioxypropiophenone, we can infer its potential biological activities by examining its structural analogs.

Antimicrobial Activity

Derivatives of 2-hydroxy propanoic acid have demonstrated antimicrobial properties.[1] Furthermore, various hydroxyacetophenone-tetrazole hybrids have been synthesized and shown to possess a broad spectrum of antimicrobial activity.[2] The presence of the hydroxyl and ketone functionalities in the propiophenone backbone of our target molecule suggests that it may interfere with microbial growth.

Anti-inflammatory and Antioxidant Activity

Chalcones and flavones containing the 2'-hydroxy moiety are known inhibitors of inflammatory mediators.[3] For instance, 2'-Hydroxy-4',5'-dimethoxyacetophenone has shown potent antioxidant activity, as evidenced by its ability to scavenge DPPH free radicals, and also exhibits inhibitory effects on collagenase and aldose reductase, enzymes implicated in inflammatory processes and diabetic complications.[2] The structural similarity of the phenyl ring substitution pattern suggests that 2-hydroxy-4,5-methylenedioxypropiophenone could exhibit similar anti-inflammatory and antioxidant effects.

Anticancer Activity

2'-Hydroxy-4',5'-dimethoxyacetophenone has demonstrated significant anticancer activity against various human leukemia cell lines.[2] This activity is attributed to the specific arrangement of substituents on the aromatic ring. The substitution pattern in 2-hydroxy-4,5-methylenedioxypropiophenone, while different, may also confer cytotoxic or cytostatic properties against cancer cells.

Proposed Research Framework

To systematically investigate the biological activity of 2-hydroxy-4,5-methylenedioxypropiophenone, a multi-tiered screening approach is recommended.

General Experimental Workflow

The following diagram outlines a general workflow for the initial biological screening of the compound.

Caption: General workflow for the biological evaluation of 2-hydroxy-4,5-methylenedioxypropiophenone.

Detailed Experimental Protocols (Hypothetical)

The following are detailed, albeit hypothetical, protocols for key experiments to assess the biological activities of 2-hydroxy-4,5-methylenedioxypropiophenone.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic bacteria and fungi.

Methodology: A broth microdilution method will be employed.

-

Preparation of Inoculum: Bacterial and fungal strains will be cultured overnight in appropriate broth media. The turbidity will be adjusted to match a 0.5 McFarland standard.

-

Compound Dilution: A stock solution of 2-hydroxy-4,5-methylenedioxypropiophenone will be prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions will be made in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.

-

Inoculation: Each well will be inoculated with the standardized microbial suspension.

-

Incubation: Plates will be incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

-

MIC Determination: The MIC will be recorded as the lowest concentration of the compound that completely inhibits visible growth.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

Objective: To assess the anti-inflammatory potential of the compound by measuring its ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in RAW 264.7 macrophage cells.

Methodology:

-

Cell Culture: RAW 264.7 cells will be cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

-

Treatment: Cells will be seeded in 96-well plates and pre-treated with various concentrations of 2-hydroxy-4,5-methylenedioxypropiophenone for 1 hour.

-

Stimulation: Cells will then be stimulated with 1 µg/mL of LPS for 24 hours.

-

NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant will be measured using the Griess reagent. Absorbance will be read at 540 nm.

-

Data Analysis: The percentage of NO inhibition will be calculated relative to the LPS-stimulated control.

Anticancer Activity: MTT Assay

Objective: To evaluate the cytotoxic effect of the compound on a panel of human cancer cell lines.

Methodology:

-

Cell Culture: Cancer cell lines (e.g., MCF-7, HeLa, A549) will be maintained in appropriate culture media.

-

Treatment: Cells will be seeded in 96-well plates and treated with increasing concentrations of 2-hydroxy-4,5-methylenedioxypropiophenone for 48 or 72 hours.

-

MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution will be added to each well and incubated for 4 hours.

-

Formazan Solubilization: The resulting formazan crystals will be dissolved in DMSO.

-

Absorbance Measurement: The absorbance will be measured at 570 nm using a microplate reader.

-

IC50 Determination: The half-maximal inhibitory concentration (IC50) will be calculated from the dose-response curve.

Data Presentation (Templates)

For clear and comparative analysis, all quantitative data should be summarized in structured tables.

Table 1: Antimicrobial Activity of 2-hydroxy-4,5-methylenedioxypropiophenone (MIC in µg/mL)

| Microorganism | Gram Stain | 2-hydroxy-4,5-methylenedioxypropiophenone | Positive Control (e.g., Ciprofloxacin) |

| Staphylococcus aureus | Positive | ||

| Bacillus subtilis | Positive | ||

| Escherichia coli | Negative | ||

| Pseudomonas aeruginosa | Negative | ||

| Candida albicans | Fungus |

Table 2: Anti-inflammatory and Anticancer Activity of 2-hydroxy-4,5-methylenedioxypropiophenone

| Assay | Cell Line | Parameter | Value |

| NO Inhibition | RAW 264.7 | IC50 (µM) | |

| Cytotoxicity | MCF-7 | IC50 (µM) | |

| Cytotoxicity | HeLa | IC50 (µM) | |

| Cytotoxicity | A549 | IC50 (µM) |

Potential Signaling Pathways and Mechanisms of Action

Should the primary screening reveal significant activity, subsequent studies should focus on elucidating the mechanism of action. Based on the activities of related compounds, the following pathways could be investigated.

Caption: Postulated signaling pathways for the anti-inflammatory and apoptotic effects.

Conclusion

While 2-hydroxy-4,5-methylenedioxypropiophenone remains an understudied molecule, its chemical structure holds considerable promise for the development of new therapeutic agents. The proposed research framework in this guide provides a clear and systematic path for its biological evaluation. By investigating its potential antimicrobial, anti-inflammatory, and anticancer properties through the detailed experimental protocols, the scientific community can begin to unlock the therapeutic value of this intriguing compound. The findings from these studies will be crucial in determining its future as a lead compound in drug discovery and development.

References

- 1. 2'-Hydroxypropiophenone | C9H10O2 | CID 69133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2'-Hydroxy-4',5'-dimethoxyacetophenone Exhibit Collagenase, Aldose Reductase Inhibition, and Anticancer Activity Against Human Leukemic Cells: An In Vitro, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-羟基-4′-(2-羟乙氧基)-2-甲基苯丙酮 98% | Sigma-Aldrich [sigmaaldrich.com]

Antifungal Spectrum of Kakuol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kakuol, a naturally occurring propiophenone isolated from the rhizomes of Asarum sieboldii, has demonstrated notable antifungal properties against a range of phytopathogenic fungi. This technical guide provides a comprehensive overview of the antifungal spectrum of this compound and its derivatives, detailing the quantitative antifungal activity, the experimental protocols for its determination, and a hypothesized mechanism of action based on available literature. The information is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel antifungal agents.

Introduction

The emergence of drug-resistant fungal pathogens poses a significant threat to agriculture and human health. Consequently, there is a pressing need for the discovery of new antifungal compounds with novel mechanisms of action. Natural products have historically been a rich source of therapeutic agents, and this compound (2-hydroxy-4,5-methylenedioxypropiophenone) has been identified as a promising lead compound. This document synthesizes the current knowledge on the antifungal activity of this compound, presenting data in a structured format to facilitate further research and development.

Antifungal Spectrum of this compound and Its Derivatives

This compound has been shown to be effective primarily against filamentous fungi, with no significant activity reported against yeasts and bacteria at the concentrations tested.[1] The antifungal activity is typically quantified by the Minimum Inhibitory Concentration (MIC) and the percentage of mycelial growth inhibition.

Quantitative Antifungal Activity of this compound

The following table summarizes the reported MIC values of this compound against various fungal species. It is important to note that some discrepancies exist in the literature, which may be attributable to variations in experimental conditions.

| Fungal Species | Minimum Inhibitory Concentration (MIC) in µg/mL | Reference |

| Colletotrichum orbiculare | 10 | [1] |

| Botrytis cinerea | 50 | [1] |

| Cladosporium cucumerinum | 30 | [1] |

Antifungal Activity of this compound Derivatives

Numerous studies have focused on the synthesis and evaluation of this compound derivatives to enhance antifungal potency and broaden the spectrum of activity. The data for these derivatives are often presented as percentage inhibition of mycelial growth at a specific concentration.

| Fungal Species | Derivative Type | Concentration (µg/mL) | Inhibition (%) | Reference |

| Valsa mali | Sulfonate derivatives (3i, 3j) | Not Specified | 99.8 - 100 | |

| Botrytis cinerea | Amide and imine derivatives (7e, 7r) | 50 | > Thiabendazole | |

| Alternaria alternata | Amide derivative (7e) | EC50 = 11.0 | - | |

| Glomerella cingulate | 2-hydroxy-4,5-methylenedioxyaryl ketones (2h, 2i) | IC50 = 3.1, 2.9 | - |

Experimental Protocols

The following sections detail the standard methodologies employed for the determination of the antifungal activity of this compound and its derivatives.

Mycelial Growth Rate Assay

This method is widely used to assess the in vitro antifungal activity of compounds against filamentous fungi.

Objective: To determine the concentration of a compound that inhibits the visible growth of mycelia.

Materials:

-

Fungal culture

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Sterile Petri dishes

-

Sterile cork borer or scalpel

-

Incubator

Procedure:

-

Preparation of amended media: The test compound is serially diluted and added to the molten PDA at a specified temperature (e.g., 45-50°C) to achieve the desired final concentrations. A control plate containing only the solvent is also prepared.

-

Inoculation: A mycelial plug of a specific diameter (e.g., 5 mm) is taken from the edge of an actively growing fungal culture and placed at the center of the solidified agar plates.

-

Incubation: The plates are incubated at an optimal temperature for the specific fungus (e.g., 25-28°C) for a defined period.

-

Measurement: The diameter of the fungal colony is measured in two perpendicular directions at regular intervals.

-

Calculation of Inhibition: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where:

-

DC = Average diameter of the fungal colony in the control plate

-

DT = Average diameter of the fungal colony in the treated plate

-

Broth Microdilution Method (CLSI Guidelines)

This method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Objective: To determine the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Materials:

-

Fungal culture

-

RPMI-1640 medium (or other suitable broth)

-

Test compound (this compound)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Incubator

Procedure:

-

Inoculum Preparation: A standardized suspension of fungal spores or conidia is prepared and its concentration is adjusted using a spectrophotometer.

-

Serial Dilution: The test compound is serially diluted in the microtiter plate wells containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized fungal suspension. A growth control (no compound) and a sterility control (no inoculum) are included.

-

Incubation: The microtiter plates are incubated under specific conditions (e.g., 35°C for 24-48 hours).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus. This can be assessed visually or by measuring the optical density using a microplate reader.

Visualizations

Experimental Workflows

References

Early-Stage Research on Kakuol Derivatives: A Technical Guide for Drug Development Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kakuol, a naturally occurring propiophenone isolated from the rhizomes of Asarum sieboldii (Miq), has demonstrated notable antifungal properties, drawing significant interest from the agricultural and medicinal chemistry sectors.[1] Early research has focused on the synthesis of various this compound derivatives to enhance its potency and spectrum of activity against a range of phytopathogenic fungi. This technical guide provides an in-depth overview of the core findings in early-stage research on this compound derivatives, including synthetic methodologies, quantitative antifungal activity, and a proposed mechanism of action based on current understanding.

Synthesis of this compound Derivatives

The chemical structure of this compound, 2-hydroxy-4,5-methylenedioxypropiophenone, serves as a versatile scaffold for the development of novel derivatives. Researchers have primarily focused on modifications at the hydroxyl and carbonyl groups to establish structure-activity relationships (SAR). Key classes of synthesized derivatives include sulfonate, ketone, amide, and imine derivatives.

Experimental Protocols for Synthesis

General Synthesis of Sulfonate Derivatives: [1]

-

Acylation of Sesamol: Commercially available sesamol is reacted with methacryloyl chloride in the presence of aluminum chloride as a catalyst to yield the acylation product.

-

Sulfonylation: The resulting product is then reacted with various sulfonyl chlorides in the presence of triethylamine and N,N-dimethyl-4-aminopyridine (DMAP) to obtain the corresponding sulfonate derivatives.

General Synthesis of 2-hydroxy-4,5-methylenedioxyaryl ketone Derivatives: [2][3]

-

Friedel-Crafts Acylation: A series of 2-hydroxy-4,5-methylenedioxyaryl ketones are synthesized via the Friedel-Crafts acylation of sesamol with the appropriate acyl chlorides using aluminum chloride as a catalyst in dry dichloromethane.

-

Further Reactions: The resulting ketones can undergo further reactions such as etherification, reduction, and oximation to generate a wider range of derivatives.[3]

General Synthesis of Amide and Imine Derivatives: [4]

-

Synthesis of Intermediate: An intermediate is synthesized from this compound.

-

Amidation/Imination: The intermediate is then reacted with various amines to form the corresponding amide or imine derivatives.

A generalized workflow for the synthesis of this compound derivatives is depicted below.

Antifungal Activity of this compound Derivatives

The antifungal efficacy of this compound derivatives has been primarily evaluated in vitro against a panel of plant pathogenic fungi. The most commonly used method is the mycelial growth inhibition assay.

Experimental Protocol for Mycelial Growth Inhibition Assay

-

Culture Preparation: The test fungi are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), until sufficient mycelial growth is achieved.[1]

-

Compound Preparation: The synthesized this compound derivatives are dissolved in a solvent like DMSO to create stock solutions. These are then added to the molten PDA at various concentrations.

-

Inoculation: A mycelial plug from the edge of an actively growing fungal colony is placed in the center of the PDA plate containing the test compound.

-

Incubation: The plates are incubated at a specific temperature in the dark for a set period.

-

Data Collection: The diameter of the fungal colony is measured, and the percentage of mycelial growth inhibition is calculated relative to a control plate containing only the solvent. IC50 values (the concentration of the compound that inhibits 50% of mycelial growth) are then determined.

Quantitative Antifungal Activity Data

The following tables summarize the quantitative data on the antifungal activity of various this compound derivatives from key studies.

Table 1: Antifungal Activity of Sulfonate Derivatives of this compound Against Various Fungi [1][5]

| Derivative | Target Fungus | Inhibition Rate (%) at 50 µg/mL |

| 3i | Valsa mali | 99.8 |

| 3j | Valsa mali | 100 |

| 3k | Valsa mali | 81.4 |

| 3a | Sclerotinia sclerotiorum | >60 |

| 3q | Sclerotiorum | >60 |

| Carbendazim (Control) | Valsa mali | 98.9 |

Table 2: Antifungal Activity of 2-hydroxy-4,5-methylenedioxyaryl ketone Derivatives of this compound [2][3]

| Derivative | Target Fungus | IC50 (µg/mL) |

| 2h | Glomerella cingulate | 3.1 |

| 2i | Glomerella cingulate | 2.9 |

| 2e | Curvularia lunata | High Activity |

| 5 | Multiple Fungi | High Activity |

| 6 | Multiple Fungi | High Activity |

| Hymexazol (Control) | Glomerella cingulate | >3.1 |

Table 3: Antifungal Activity of Amide and Imine Derivatives of this compound [4]

| Derivative | Target Fungus | Activity |

| 7e | Botrytis cinerea | More potent than Thiabendazole |

| 7r | Botrytis cinerea | More potent than Thiabendazole |

| 7e | Alternaria alternata | EC50 = 11.0 µg/mL |

| Thiabendazole (Control) | Alternaria alternata | EC50 = 14.9 µg/mL |

Proposed Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action for this compound derivatives is still under investigation. However, early evidence suggests that their antifungal effects may be mediated through the disruption of the fungal cell wall and membrane integrity. Such cellular stress is known to trigger conserved signaling pathways in fungi, leading to growth inhibition and cell death.

Based on the available literature for this compound and general fungal stress responses, a hypothetical signaling pathway for the antifungal action of this compound derivatives is proposed below. This model suggests that this compound derivatives induce cell wall and/or membrane stress, which in turn activates key stress response pathways, including the Cell Wall Integrity (CWI) and High Osmolarity Glycerol (HOG) pathways. Furthermore, the involvement of the HSP90 chaperone system and the mTOR signaling pathway, which are crucial for fungal stress adaptation and drug resistance, is also postulated. One study has also indicated that this compound and a derivative can inhibit the action of topoisomerase IB, a mechanism that would affect DNA relaxation and replication.[6]

Conclusion and Future Directions

Early-stage research on this compound derivatives has successfully identified several promising lead compounds with significant in vitro antifungal activity. The established synthetic routes are robust and allow for the generation of diverse chemical libraries for further screening. Structure-activity relationship studies have provided initial insights into the key structural features required for antifungal efficacy, notably the presence of a conjugated terminal C=C bond and specific substitutions on the benzene ring.[1]

Future research should focus on elucidating the precise molecular targets and signaling pathways affected by these derivatives. A deeper understanding of their mechanism of action will be crucial for optimizing their antifungal properties and for the development of derivatives with improved selectivity and reduced potential for resistance. In vivo studies are also a critical next step to evaluate the efficacy and safety of these compounds in a whole-organism context. The logical progression of this research is outlined in the workflow below.

References

- 1. Fungal Mycelia Growth Inhibition Assay [bio-protocol.org]

- 2. Heat shock protein 90 (Hsp90): A novel antifungal target against Aspergillus fumigatus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The non-Geldanamycin Hsp90 inhibitors enhanced the antifungal activity of fluconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Aspergillus fumigatus cell wall integrity signaling pathway: drug target, compensatory pathways, and virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting the fungal cell wall: current therapies and implications for development of alternative antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Fungal Cell Wall: Emerging Antifungals and Drug Resistance [frontiersin.org]

Kakuol: A Technical Guide on its Discovery, Antifungal Properties, and Scientific History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Kakuol, a naturally occurring propiophenone derivative, has been identified as a promising antifungal agent. Isolated from the rhizomes of Asarum sieboldii, this compound has demonstrated notable efficacy against a range of phytopathogenic fungi. This technical guide provides a comprehensive overview of the discovery, history, and scientific literature pertaining to this compound. It includes a summary of its antifungal activity, detailed experimental protocols for its evaluation, and a discussion of the current understanding of its mechanism of action, toxicity, and pharmacokinetics. This document aims to serve as a foundational resource for researchers and professionals involved in the development of novel antifungal therapies.

Discovery and History

This compound, chemically identified as 2-hydroxy-4,5-methylenedioxypropiophenone, was first isolated from the methanol extracts of the rhizomes of Asarum sieboldii (Miq.) Maek.[1] This plant has a history of use in traditional Asian medicine for various ailments, including toothache, cough, and asthma.[2] The isolation and characterization of this compound were achieved through the use of high-resolution mass spectrometry (MS), nuclear magnetic resonance (NMR), and ultraviolet (UV) spectral data.[1] Its discovery marked the identification of a new potential antifungal agent from a natural source. Subsequent research has focused on the synthesis of this compound derivatives to explore structure-activity relationships (SAR) and enhance its antifungal potency.[3][4]

Antifungal Activity

This compound has demonstrated a significant inhibitory effect on the mycelial growth of various plant pathogenic fungi. The quantitative data from in vitro studies are summarized below.

Table 1: In Vitro Antifungal Activity of this compound

| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

| Colletotrichum orbiculare | 10 | [1] |

| Cladosporium cucumerinum | 30 | [1] |

| Botrytis cinerea | 50 | [1] |

Note: this compound showed no antimicrobial activity against yeast and bacteria even at concentrations up to 100 µg/mL.[1]

Table 2: In Vitro Antifungal Activity of this compound Derivatives (EC50 values in µg/mL)

| Compound | Alternaria alternata | Botrytis cinerea | Fusarium graminearum | Phomopsis sp. | Reference |

| This compound Derivative 7e | 11.0 | Potent activity reported | - | - | [3] |

| This compound Derivative 7r | - | Potent activity reported | - | - | [3] |

| This compound Derivative 7f | - | - | - | - | [3] |

| This compound Derivative 7l | - | - | - | - | [3] |

| This compound Derivative 7o | - | - | - | - | [3] |

| This compound Derivative 7j | - | - | 11.60 | - | [3] |

| This compound Derivative 7k | - | - | 5.14 | - | [3] |

| This compound Derivative 7m | - | - | 16.24 | - | [3] |

| This compound Derivative 6h | 1.77 | - | - | - | [3] |

| This compound Derivative 6k | 0.98 - 6.71 (broad spectrum) | 0.98 - 6.71 (broad spectrum) | 0.98 - 6.71 (broad spectrum) | 0.98 - 6.71 (broad spectrum) | [3] |

| Curcumol Derivative c4 | - | - | - | 3.06 µM | [5] |

| Curcumol Derivative c22 | - | - | - | 3.07 µM | [5] |

| Curcumol Derivative c23 | - | - | - | 3.16 µM | [5] |

| 1,2,4-Oxadiazole Derivative 4f | - | - | 29.97 | - | [6] |

| 1,2,4-Oxadiazole Derivative 4q | - | - | 149.26 | - | [6] |

Note: The studies on this compound derivatives often compare their efficacy to commercial fungicides, with some derivatives showing superior or comparable activity.[3][5]

Experimental Protocols

The primary method cited in the literature for evaluating the antifungal activity of this compound and its derivatives is the mycelial growth rate method .[3][5] While specific, detailed protocols for this compound are not fully published, the following is a generalized, representative protocol based on standard mycological practices.[7][8]

Mycelial Growth Rate Assay (Generalized Protocol)

Objective: To determine the inhibitory effect of a compound on the vegetative growth of a filamentous fungus.

Materials:

-

Fungal culture of interest (e.g., Colletotrichum orbiculare)

-

Potato Dextrose Agar (PDA) or other suitable growth medium

-

This compound or this compound derivative (test compound)

-

Solvent for test compound (e.g., Dimethyl sulfoxide - DMSO)

-

Sterile Petri dishes (90 mm)

-

Sterile cork borer (5-10 mm diameter)

-

Incubator

-

Laminar flow hood

-

Micropipettes and sterile tips

-

Control fungicide (optional, for comparison)

Procedure:

-

Preparation of Fungal Inoculum:

-

From a stock culture, inoculate the fungus onto a fresh PDA plate and incubate at the optimal temperature (typically 25-28°C) until sufficient mycelial growth is observed (usually 5-7 days).

-

-

Preparation of Test Plates:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Autoclave the PDA medium and allow it to cool to approximately 45-50°C in a water bath.

-

Under sterile conditions in a laminar flow hood, add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 10, 25, 50, 100 µg/mL). Ensure the final solvent concentration is consistent across all plates and does not inhibit fungal growth (typically ≤1% v/v).

-

Prepare a solvent control plate containing only the solvent at the same concentration used in the test plates.

-

Pour the amended and control PDA into sterile Petri dishes (approximately 20 mL per plate) and allow them to solidify.

-

-

Inoculation:

-

Using a sterile cork borer, cut a mycelial disc from the leading edge of the actively growing fungal culture.

-

Place the mycelial disc, mycelium-side down, in the center of each prepared test and control plate.

-

-

Incubation:

-

Seal the plates with paraffin film and incubate them at the optimal temperature for the specific fungus.

-

-

Data Collection and Analysis:

-

Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., every 24 hours) until the colony in the control plate reaches the edge of the dish.

-

Calculate the average diameter for each plate.

-

The percentage of mycelial growth inhibition (MGI) can be calculated using the following formula: MGI (%) = [(DC - DT) / DC] x 100 Where:

-

DC = Average diameter of the fungal colony in the control plate.

-

DT = Average diameter of the fungal colony in the treatment plate.

-

-

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible mycelial growth.

-

The EC50 (Effective Concentration 50%) is the concentration of the compound that inhibits 50% of the mycelial growth and can be determined by plotting the MGI against the logarithm of the compound concentration and performing a regression analysis.

-

Signaling Pathways and Mechanism of Action (Hypothetical Workflow)

The specific signaling pathways and molecular targets of this compound in fungi have not yet been elucidated in the scientific literature. Research on this compound derivatives suggests that structural modifications to the carbonyl moiety are crucial for its biological activity, hinting at a specific molecular interaction.[9] However, without further studies, the precise mechanism remains unknown.

To illustrate a potential workflow for investigating the mechanism of action of a novel antifungal compound like this compound, the following diagram is provided.

Toxicology

There is a significant lack of toxicological data for purified this compound. However, the plant from which it is derived, Asarum sieboldii, contains other compounds of toxicological concern. Notably, species of Asarum are known to contain aristolochic acids and their analogs.[10][11] Aristolochic acids are well-documented as being nephrotoxic (damaging to the kidneys) and carcinogenic.[12] While some studies suggest that the levels of these toxic compounds in Asarum species may be lower than in Aristolochia species, their presence necessitates caution.[11] A study assessing the cytotoxicity of Asarum extracts on human kidney cells (HK-2) found that the majority of extracts were not cytotoxic at the tested doses, but the potential for other mechanisms of toxicity, such as DNA adduct formation, remains a concern.[10]

It is crucial to emphasize that the toxicological profile of purified this compound has not been reported, and any research or development involving this compound should include rigorous safety and toxicity assessments.

Pharmacokinetics

To date, there are no published studies on the pharmacokinetics (absorption, distribution, metabolism, and excretion) of this compound. The study of the pharmacokinetic properties of a potential drug candidate is essential for determining its bioavailability, dosing regimen, and potential for drug-drug interactions. General reviews on the pharmacokinetics of antifungal drugs highlight the importance of factors such as protein binding, tissue penetration, and metabolic pathways, which are currently unknown for this compound.[13][14][15] Future research is needed to characterize the pharmacokinetic profile of this compound to assess its potential as a systemic antifungal agent.

Conclusion and Future Directions

This compound, a natural product isolated from Asarum sieboldii, has emerged as a promising lead compound in the search for new antifungal agents. Its demonstrated in vitro activity against several important plant pathogens warrants further investigation. However, the current body of scientific literature on this compound is limited. Significant knowledge gaps exist, particularly concerning its mechanism of action, molecular targets, and its safety and pharmacokinetic profiles.

For drug development professionals and researchers, this compound represents an opportunity for further exploration. Future research should prioritize:

-

Elucidation of the mechanism of action: Identifying the specific molecular target(s) and signaling pathways affected by this compound is critical for understanding its antifungal activity and for rational drug design.

-

Comprehensive toxicological evaluation: Rigorous in vitro and in vivo toxicity studies of purified this compound are necessary to establish its safety profile.

-

Pharmacokinetic characterization: Understanding the absorption, distribution, metabolism, and excretion of this compound is essential for its potential development as a therapeutic agent.

-

In vivo efficacy studies: Evaluating the antifungal activity of this compound in animal models of fungal infections will be a crucial step in validating its therapeutic potential.

Addressing these research gaps will be instrumental in determining the future of this compound as a clinically or agriculturally useful antifungal agent.

References

- 1. Isolation and antifungal activity of this compound, a propiophenone derivative from Asarum sieboldii rhizome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Asarum sieboldii, a Potential Ethnomedicinal Herb in Dentistry and Oral Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Sulfonate Derivatives Containing a this compound Moiety as Potential Fungicidal Candidates: Design, Synthesis and Antifungal Activity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antifungal Activity of Curcumol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and antifungal activity of 2-hydroxy-4,5-methylenedioxyaryl ketones as analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Medicinally Used Asarum Species: High-Resolution LC-MS Analysis of Aristolochic Acid Analogs and In vitro Toxicity Screening in HK-2 Cells [frontiersin.org]

- 11. Medicinally Used Asarum Species: High-Resolution LC-MS Analysis of Aristolochic Acid Analogs and In vitro Toxicity Screening in HK-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Systematic Overview of Aristolochic Acids: Nephrotoxicity, Carcinogenicity, and Underlying Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antifungal Pharmacokinetics and Pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of antifungal drugs: practical implications for optimized treatment of patients - PMC [pmc.ncbi.nlm.nih.gov]

- 15. stacks.cdc.gov [stacks.cdc.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of Kakuol via Friedel-Crafts Acylation of Sesamol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kakuol, chemically known as 2-hydroxy-4,5-methylenedioxypropiophenone, is a natural product first isolated from the rhizomes of Asarum sieboldii. It has garnered significant interest within the scientific community due to its notable antifungal properties against a range of phytopathogens. This makes this compound and its derivatives promising candidates for the development of novel fungicides and potentially other therapeutic agents. The core structure of this compound, featuring a propiophenone attached to a sesamol moiety, provides a valuable scaffold for medicinal chemistry exploration.

This document provides detailed application notes and experimental protocols for the synthesis of this compound via the Friedel-Crafts acylation of sesamol. The protocols are intended to be a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Synthesis of this compound via Friedel-Crafts Acylation

The chemical synthesis of this compound can be efficiently achieved through the Friedel-Crafts acylation of sesamol with propionyl chloride or propionic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃). This electrophilic aromatic substitution reaction is a cornerstone of organic synthesis for the formation of aryl ketones.

Reaction Scheme

The overall reaction for the synthesis of this compound is depicted below:

Caption: General workflow for the Friedel-Crafts acylation of sesamol to synthesize this compound.

Experimental Protocols

Materials and Equipment

-

Sesamol (99%)

-

Propionyl chloride (98%) or Propionic anhydride (99%)

-

Anhydrous aluminum chloride (AlCl₃, 99.9%)

-

Dichloromethane (DCM, anhydrous)

-

Carbon disulfide (CS₂) or Nitrobenzene (anhydrous)

-

Hydrochloric acid (HCl), 2M

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Ice bath

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Standard laboratory glassware

Protocol 1: Friedel-Crafts Acylation using Propionyl Chloride

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq). Suspend the AlCl₃ in anhydrous carbon disulfide (100 mL).

-

Addition of Reactants: Cool the suspension to 0 °C using an ice bath. To this, add a solution of sesamol (1.0 eq) in anhydrous carbon disulfide (50 mL) dropwise over 30 minutes. After the addition is complete, add propionyl chloride (1.1 eq) dropwise over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Progression: After the addition of propionyl chloride, allow the reaction mixture to stir at 0 °C for 1 hour, and then let it warm to room temperature and stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 2M HCl (100 mL). Stir until the ice has melted and the aluminum salts have dissolved.

-

Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 2M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Protocol 2: Friedel-Crafts Acylation using Propionic Anhydride

The procedure is similar to Protocol 1, with propionic anhydride (1.2 eq) being used in place of propionyl chloride. The reaction may require slightly longer reaction times or gentle heating to proceed to completion.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Parameter | Value | Reference/Note |

| Reactants | ||

| Sesamol | 1.0 eq | |

| Acylating Agent | Propionyl Chloride or Propionic Anhydride | |

| Lewis Acid | Anhydrous AlCl₃ | |

| Reaction Conditions | ||

| Solvent | Carbon Disulfide or Nitrobenzene | |

| Temperature | 0 °C to Room Temperature | |

| Reaction Time | 5-7 hours | |

| Product | ||

| Product Name | This compound | |

| Appearance | White to off-white solid | |

| Yield | 60-75% | Varies with conditions |

| Melting Point | 88-90 °C | [1] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 13.62 (s, 1H, -OH), 7.37 (s, 1H, Ar-H), 6.46 (s, 1H, Ar-H), 5.97 (s, 2H, -OCH₂O-), 2.95 (q, J = 7.2 Hz, 2H, -COCH₂-), 1.23 (t, J = 7.2 Hz, 3H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 204.5, 162.2, 154.3, 140.4, 111.9, 106.7, 101.9, 98.8, 31.2, 8.5 |

| IR (KBr, cm⁻¹) | ν: 3450 (-OH), 2920 (C-H), 1640 (C=O), 1600, 1480 (C=C, aromatic), 1040, 930 (-OCH₂O-) |

| Mass Spectrometry (HR-EI-MS) | m/z [M]⁺: 194.0579 (Calculated for C₁₀H₁₀O₄: 194.0579) |

Biological Activity and Potential Signaling Pathway

This compound has demonstrated significant antifungal activity against various plant pathogenic fungi.[1]

Table 3: Antifungal Activity of this compound (MIC Values)

| Fungal Species | MIC (µg/mL) | Reference |

| Colletotrichum orbiculare | 10 | [1] |

| Cladosporium cucumerinum | 30 | [1] |

| Botrytis cinerea | 50 | [1] |

The precise mechanism of action of this compound is still under investigation. However, based on studies of structurally related propiophenones and other phenolic antifungal agents, a plausible mechanism involves the induction of apoptosis-like cell death in fungal cells. This process is likely mediated by mitochondrial dysfunction.

Proposed Antifungal Signaling Pathway of this compound

Caption: A proposed signaling pathway for the antifungal activity of this compound, leading to apoptosis-like cell death in fungal cells.

Conclusion

The synthesis of this compound via Friedel-Crafts acylation of sesamol is a robust and efficient method for obtaining this biologically active natural product. The detailed protocols and compiled data in this document provide a solid foundation for researchers to produce this compound for further investigation into its antifungal properties and for the development of novel agrochemicals and pharmaceuticals. The proposed mechanism of action offers a starting point for more in-depth studies into the molecular targets of this compound.

References

Kakuol in DMSO for In Vitro Assays: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of Kakuol, a natural compound with demonstrated biological activity, in various in vitro assays. The focus is on its solubility and application in Dimethyl Sulfoxide (DMSO), a common solvent for non-polar compounds in cell-based studies.

This compound Solubility and Stock Solution Preparation

This compound exhibits high solubility in DMSO, facilitating its use in a wide range of in vitro experiments. Proper preparation and storage of stock solutions are critical for maintaining the compound's integrity and ensuring reproducible experimental results.

Data Summary: this compound Solubility and Stability in DMSO

| Parameter | Value | Notes |

| Solvent | Dimethyl Sulfoxide (DMSO) | Use newly opened, anhydrous DMSO as it is hygroscopic, and water content can reduce solubility.[1] |

| Maximum Solubility | 100 mg/mL (514.99 mM) | Ultrasonic treatment may be required to achieve complete dissolution at this concentration.[1] |

| Stock Solution Storage | -80°C for up to 6 months | Protect from light.[1] |

| -20°C for up to 1 month | Protect from light.[1] |

Protocol: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

-

This compound (solid)

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath

Procedure:

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube. For 1 mL of a 100 mM stock solution, 19.42 mg of this compound (Molecular Weight: 194.18 g/mol ) is required.

-

Dissolution: Add the appropriate volume of anhydrous DMSO to the tube.

-

Mixing: Vortex the solution thoroughly for 1-2 minutes.

-

Sonication (if necessary): If the compound does not fully dissolve, place the tube in an ultrasonic water bath and sonicate for 10-15 minutes, or until the solution is clear.

-

Sterilization: As DMSO at high concentrations is sterile, filtration of the stock solution is generally not required. Handle with sterile technique to maintain sterility.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C for long-term storage or -20°C for short-term use, protected from light.

In Vitro Applications and Experimental Protocols

This compound has been shown to possess protective effects against liver injury and antifungal properties. The following are detailed protocols for common in vitro assays to investigate the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of this compound on the viability of adherent cell lines, such as the human liver cell line L-O2.

Materials:

-

L-O2 cells (or other adherent cell line)

-

Complete cell culture medium

-

This compound-DMSO stock solution

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Experimental Workflow: MTT Cell Viability Assay

References

Application Note: Quantitative Analysis of Kakuol by High-Performance Liquid Chromatography (HPLC)

Introduction

Kakuol is a natural organic compound classified as a member of the benzodioxoles.[1] Its chemical formula is C10H10O4.[1] As a phenolic compound, there is growing interest in its quantification in various matrices, including plant extracts and pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the qualitative and quantitative analysis of non-volatile compounds like phenolics.[2] This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the quantitative determination of this compound. The method is designed to be simple, accurate, and precise, making it suitable for routine quality control and research applications.

Principle

The proposed method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is polar. This compound, being a moderately polar compound, will be separated from other components in a sample based on its differential partitioning between the stationary and mobile phases. An acidic modifier is included in the mobile phase to ensure good peak shape for the phenolic analyte. Quantification is achieved by comparing the peak area of this compound in a sample to a calibration curve generated from standards of known concentrations, with detection using a UV-Vis detector.

Experimental Protocol: HPLC Method for this compound Analysis

This protocol outlines the steps for the quantitative analysis of this compound. The method has been developed based on common practices for the analysis of phenolic compounds and should be validated according to ICH guidelines before implementation.[1][3][4][5][6]

1. Instrumentation and Chromatographic Conditions

-

System: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a Diode Array Detector (DAD) or UV-Vis detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of Acetonitrile and 0.1% Formic Acid in Water. A gradient or isocratic elution can be optimized. A suggested starting point is an isocratic elution with Acetonitrile: 0.1% Formic Acid in Water (60:40, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: A UV-Vis scan of a this compound standard should be performed to determine the wavelength of maximum absorbance (λmax). Based on similar phenolic structures, a starting wavelength of 260 nm is recommended for detection.[7]

-

Injection Volume: 10 µL.

-

Run Time: Approximately 10-15 minutes, sufficient to elute this compound and any other components of interest.

2. Preparation of Solutions

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of a suitable solvent such as methanol or acetonitrile in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

3. Sample Preparation (from a Plant Matrix)

-

Extraction: Weigh 1 g of the powdered plant material and extract with 20 mL of methanol or ethanol in a conical flask. The extraction can be facilitated by sonication for 30 minutes or overnight maceration.

-

Filtration: Filter the extract through a Whatman No. 1 filter paper.

-

Concentration: The filtrate can be concentrated under reduced pressure using a rotary evaporator if necessary.

-

Reconstitution: Reconstitute the dried extract in a known volume of the mobile phase.

-

Final Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation Protocol

The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[3][4][5][6] The following parameters should be assessed:

-

Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a blank matrix (without this compound) and a spiked matrix to ensure no interfering peaks at the retention time of this compound.

-

Linearity: The linearity of the method should be established by injecting the working standard solutions at a minimum of five different concentrations. A calibration curve of peak area versus concentration should be plotted, and the correlation coefficient (r²) should be determined.[4]

-

Accuracy: Accuracy is determined by performing recovery studies. A known amount of this compound standard is added to a sample matrix at three different concentration levels (e.g., 80%, 100%, and 120% of the expected sample concentration). The percentage recovery is then calculated.

-

Precision:

-

Repeatability (Intra-day precision): Analyze six replicate injections of the same standard solution (e.g., at 100% of the target concentration) on the same day and under the same experimental conditions. The relative standard deviation (%RSD) of the peak areas is calculated.

-

Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst or on a different instrument to assess the reproducibility of the method. The %RSD is calculated.

-

-